8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one

CAS No.: 120039-18-1

Cat. No.: VC2689420

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120039-18-1 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 8-methoxy-3-methyl-1H-3-benzazepin-2-one |

| Standard InChI | InChI=1S/C12H13NO2/c1-13-6-5-9-3-4-11(15-2)7-10(9)8-12(13)14/h3-7H,8H2,1-2H3 |

| Standard InChI Key | BDKNXHUFOFANTF-UHFFFAOYSA-N |

| SMILES | CN1C=CC2=C(CC1=O)C=C(C=C2)OC |

| Canonical SMILES | CN1C=CC2=C(CC1=O)C=C(C=C2)OC |

Introduction

Chemical Identity and Fundamental Properties

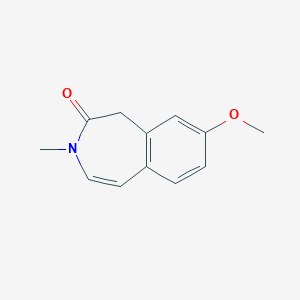

8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one is a heterocyclic organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.237 g/mol . The compound is identified by the CAS Registry Number 120039-18-1, which serves as its unique identifier in chemical databases . It contains a seven-membered ring system (the benzazepine core) with methoxy and methyl substitutions at specific positions.

The compound exists as a solid at ambient temperature, with storage recommendations suggesting ambient temperature conditions for maintaining stability . As a benzazepine derivative, it contains both a carbonyl group and a nitrogen atom within its ring structure, contributing to its potential for various chemical interactions.

Identification Parameters

The following table summarizes the key identification parameters for 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one:

| Parameter | Value |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.237 g/mol |

| CAS Number | 120039-18-1 |

| MDL Number | MFCD17169966 |

| Storage Conditions | Ambient temperature |

| Physical State | Solid |

Structural Characteristics and Nomenclature

Structural Features

8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one contains a benzene ring fused to a seven-membered heterocyclic ring containing a nitrogen atom. The compound's distinctive features include:

-

A methoxy group (-OCH3) at the 8-position of the benzene ring portion

-

A methyl group (-CH3) attached to the nitrogen atom at the 3-position

-

A carbonyl group (C=O) at the 2-position, forming part of an amide functional group

-

The dihydro designation indicates partial saturation of the benzazepine system

The presence of these functional groups contributes to the compound's chemical behavior, including its polarity, solubility, and potential for hydrogen bonding and other molecular interactions.

Alternative Naming Conventions

The compound is known by several synonyms in chemical literature and databases:

These various naming conventions reflect different approaches to describing the compound's structure while maintaining chemical accuracy.

Chemical Identifiers

For computational and database purposes, the compound is associated with the following identifiers:

These standardized identifiers ensure consistent representation of the compound across chemical databases and computational platforms.

Chemical Reactivity and Properties

Functional Group Reactivity

The presence of specific functional groups in 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one confers particular reactivity patterns:

-

The amide function (N-C=O) is relatively stable to hydrolysis compared to esters, but can undergo reactions with strong nucleophiles

-

The methoxy group can participate in demethylation reactions under appropriate conditions

-

The aromatic ring can undergo typical electrophilic aromatic substitution reactions

-

The methyl group on the nitrogen (N-methyl) can be involved in dealkylation reactions

Physical Properties

Although comprehensive experimental data on physical properties is limited in the available search results, the following properties can be inferred based on the compound's structure:

-

Solubility: Likely soluble in organic solvents such as dichloromethane, chloroform, and DMSO; limited solubility in water due to its predominantly lipophilic character

-

UV Absorption: Expected to show UV absorption due to the aromatic system and amide functionality

-

Stability: Generally stable at ambient conditions, as indicated by recommended storage parameters

The benzazepine scaffold is found in various bioactive compounds. For example, the search results reference compounds like trepipam and fenoldopam, which contain the benzazepine core structure . These compounds have demonstrated activity in biological systems, with fenoldopam functioning as a blood-pressure-reducing agent .

The 3-benzazepine scaffold, which is present in the target compound, has been shown to be amenable to sophisticated chemical transformations, including asymmetric hydrogenation to produce chiral derivatives with high enantioselectivity . This suggests potential for developing structurally related compounds with specific stereochemical properties.

Synthetic Considerations

Chemical Modifications

Based on the structural features of 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one, several chemical modifications could be envisioned:

-

Reduction of the amide function to produce the corresponding amine

-

Functionalization of the aromatic ring through electrophilic substitution

-

Demethylation of the methoxy group to produce the corresponding phenol

-

N-dealkylation to remove the N-methyl group

Such modifications could potentially alter the compound's physical, chemical, and biological properties.

Structural Comparison with Related Benzazepines

The following table compares 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one with structurally related benzazepine compounds mentioned in the search results:

This comparison highlights how subtle structural modifications to the benzazepine scaffold can significantly alter biological activity, suggesting potential for the development of derivatives with specific pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume